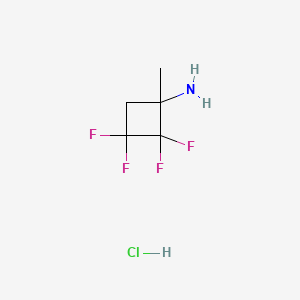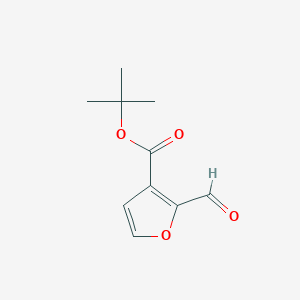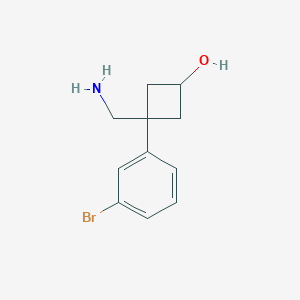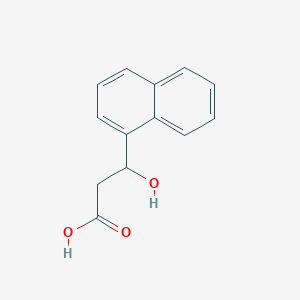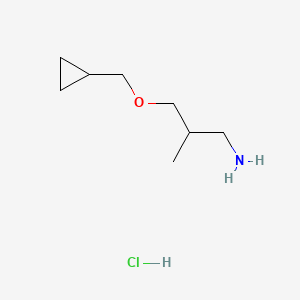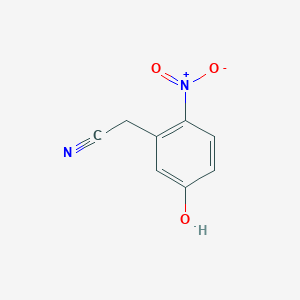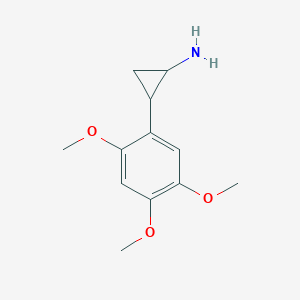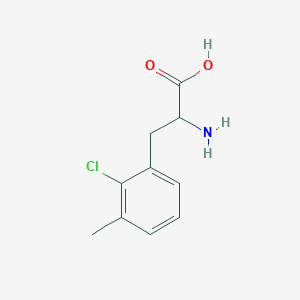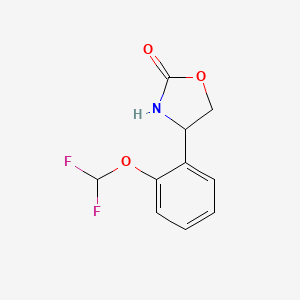
tert-Butyl 5-methyl-1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazinane-3-carboxylate: is a chemical compound with the molecular formula C8H15NO5S It is a member of the oxathiazolidine family, characterized by the presence of a sulfur atom in a five-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazinane-3-carboxylate typically involves the reaction of tert-butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazinane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Substituted oxathiazolidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazinane-3-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its ability to interact with biological molecules makes it a candidate for further research in drug discovery .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings .
Wirkmechanismus
The mechanism of action of tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazinane-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfur atom in the oxathiazolidine ring plays a crucial role in these interactions, facilitating the formation of stable adducts .
Vergleich Mit ähnlichen Verbindungen
- tert-butyl 5,5-dimethyl-2,2-dioxo-1,2lambda6,3-oxathiazinane-3-carboxylate
- tert-butyl 4-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate
Uniqueness: tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazinane-3-carboxylate is unique due to its specific substitution pattern and the presence of a tert-butyl group. This structural feature imparts distinct chemical properties, such as increased steric hindrance and stability, which can influence its reactivity and interactions with other molecules .
Eigenschaften
Molekularformel |
C9H17NO5S |
|---|---|
Molekulargewicht |
251.30 g/mol |
IUPAC-Name |
tert-butyl 5-methyl-2,2-dioxooxathiazinane-3-carboxylate |
InChI |
InChI=1S/C9H17NO5S/c1-7-5-10(16(12,13)14-6-7)8(11)15-9(2,3)4/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
BLGQUVVTJXJBCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(S(=O)(=O)OC1)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-amine](/img/structure/B13599242.png)

